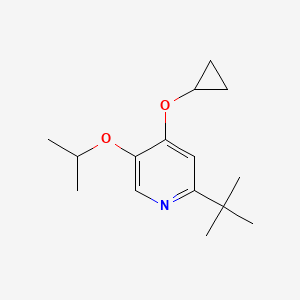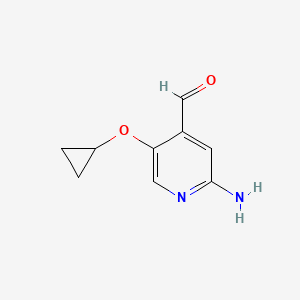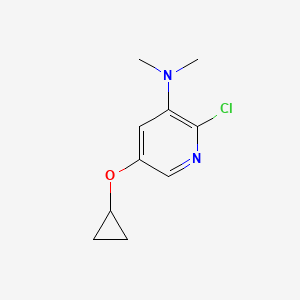
3-Cyclopropoxy-2-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-iodobenzoic acid is an organic compound that belongs to the class of iodobenzoic acids It features a cyclopropoxy group attached to the benzene ring at the third position and an iodine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the cyclopropoxy group. One common method involves the use of 2-iodobenzoic acid as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the carboxylic acid group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-iodobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic acid: A precursor in the synthesis of 3-Cyclopropoxy-2-iodobenzoic acid, used in various oxidation reactions.
4-Iodobenzoic acid: Another isomer with different reactivity and applications.
2-Iodoxybenzoic acid (IBX): A hypervalent iodine reagent used in oxidation reactions.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9IO3 |
|---|---|
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO3/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
InChI-Schlüssel |
LRBIZMUVTJESGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC=CC(=C2I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















